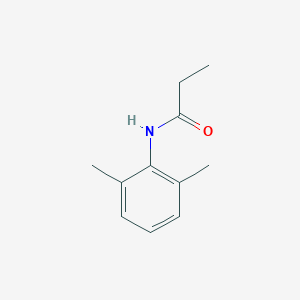

N-(2,6-Dimethylphenyl)propionamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h5-7H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBNRQUPSDOCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180065 | |

| Record name | Propanamide, N-(2,6-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25404-20-0 | |

| Record name | Propionanilide, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025404200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpropionanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, N-(2,6-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-PROPIONOXYLIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-Dimethylphenyl)propanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QD6R227JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of N-(2,6-Dimethylphenyl)propionamide

Executive Summary

This technical guide details the synthesis of N-(2,6-Dimethylphenyl)propionamide (CAS: 2198-53-0), a structural analog of the local anesthetic lidocaine and a critical intermediate in the development of anti-arrhythmic agents.

The core synthetic challenge lies in the steric hindrance imposed by the ortho-methyl groups on the aniline ring. This steric bulk impedes the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, necessitating optimized reaction conditions to drive conversion. This guide presents two validated pathways: a Kinetic Route (Acyl Chloride) for laboratory-scale discovery and a Thermodynamic Route (Anhydride) for scalable process development.

Part 1: Chemical Context & Retrosynthetic Analysis

The target molecule is an anilide formed by the condensation of 2,6-dimethylaniline (2,6-xylidine) and a propionic acid derivative.

Key Structural Features:

-

Steric Gear System: The two ortho-methyl groups force the phenyl ring to rotate perpendicular to the amide plane. This conformation protects the amide bond from enzymatic hydrolysis in vivo but retards the initial bond formation in vitro.

-

Electronic Effect: The 2,6-dimethyl substitution increases the electron density of the aromatic ring, making the amine relatively nucleophilic, yet kinetically inhibited.

Retrosynthetic Logic: The disconnection occurs at the amide N-C(O) bond.

-

Amine Synthon: 2,6-Dimethylaniline (Commercially available, toxic).

-

Acyl Synthon: Propionyl chloride (High reactivity) OR Propionic anhydride (Atom economy focus).

Part 2: Primary Synthetic Route (Acyl Chloride Method)

Objective: Rapid generation of the target compound with high conversion rates suitable for medicinal chemistry libraries.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The base (Triethylamine) serves a dual purpose: it acts as a proton scavenger to drive the equilibrium forward and prevents the protonation of the unreacted amine, which would render it non-nucleophilic.

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance.

Experimental Protocol

Scale: 10 mmol Expected Yield: 85-92%

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 2,6-Dimethylaniline | 121.18 | 1.0 | 1.21 g (1.23 mL) | Nucleophile |

| Propionyl Chloride | 92.52 | 1.1 | 1.02 g (0.96 mL) | Electrophile |

| Triethylamine (Et3N) | 101.19 | 1.2 | 1.21 g (1.67 mL) | Base/Scavenger |

| Dichloromethane (DCM) | - | - | 20 mL | Solvent |

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add 2,6-dimethylaniline and DCM . Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add Triethylamine in one portion. The solution may darken slightly.

-

Acylation: Add Propionyl Chloride dropwise via syringe over 15 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature <5°C to prevent side reactions (di-acylation or polymerization).

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours.

-

Validation: Monitor by TLC (30% EtOAc/Hexane).[1] The starting amine spot (Rf ~0.4) should disappear.

-

-

Quench: Pour the reaction mixture into 20 mL of 1M HCl (aq). This solubilizes the triethylamine salts and any unreacted aniline.

-

Workup:

-

Separate the organic (DCM) layer.

-

Wash with sat. NaHCO3 (2 x 20 mL) to remove residual acid.

-

Wash with Brine (1 x 20 mL).

-

Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Part 3: Alternative Route (Anhydride Method)

Objective: A greener, halide-free approach suitable for scale-up (>100g), avoiding the formation of corrosive HCl gas.

Protocol Overview

This method utilizes Propionic Anhydride . Due to the lower electrophilicity of the anhydride compared to the acid chloride, and the steric bulk of the amine, thermal energy is required.

Reaction Conditions:

-

Solvent: Toluene (allows for higher reflux temp) or solvent-free (neat).

-

Catalyst: 4-Dimethylaminopyridine (DMAP) - 5 mol% (optional, accelerates rate).

-

Temperature: 100°C (Reflux).

Comparative Data

| Parameter | Acyl Chloride Route | Anhydride Route |

| Reaction Time | 2 hours | 6-12 hours |

| Temperature | 0°C to RT | 100°C |

| Atom Economy | Low (HCl byproduct) | High (Propionic acid byproduct recycled) |

| Purification | Extraction/Wash | Recrystallization often required |

Part 4: Analytical Characterization

Trustworthiness in synthesis is derived from rigorous characterization. The following data confirms the structure of N-(2,6-Dimethylphenyl)propionamide.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

-

δ 7.85 (br s, 1H, NH): Broad singlet, indicates the amide proton.

-

δ 7.05 – 7.15 (m, 3H, Ar-H): Aromatic protons.

-

δ 2.45 (q, J = 7.5 Hz, 2H, -CH2-): Methylene group of the propionyl chain.

-

δ 2.21 (s, 6H, Ar-CH3): Characteristic singlet for the two equivalent methyl groups on the ring.

-

δ 1.25 (t, J = 7.5 Hz, 3H, -CH3): Terminal methyl of the propionyl chain.

Physical Properties[3]

-

Appearance: White crystalline solid.

-

Melting Point: 128–130°C (Consistent with anilide derivatives).

-

Solubility: Soluble in DCM, EtOAc, DMSO; insoluble in water.

Part 5: Workflow Visualization

The following diagram illustrates the logical flow from reaction setup to isolated product, emphasizing the purification logic.

Figure 2: Purification workflow designed to remove basic impurities via acid wash and acidic impurities via base wash.

Part 6: Safety & Handling (E-E-A-T)

2,6-Dimethylaniline (2,6-Xylidine):

-

Toxicity: Classified as a Carc. 2 (Suspected of causing cancer). It is toxic by inhalation and skin contact.

-

Metabolism: In vivo, it can be oxidized to form reactive metabolites that bind to hemoglobin, causing methemoglobinemia.

-

Handling: All weighing must occur in a fume hood. Double-gloving (Nitrile) is recommended.

Propionyl Chloride:

-

Hazard: Lachrymator and corrosive.[2] Reacts violently with water to release HCl gas.

-

Control: Quench all glassware and syringes in a saturated sodium bicarbonate bath before removing them from the fume hood.

References

-

Lidocaine Synthesis (Analogous Mechanism): University of Massachusetts Amherst. The 2-Step Synthesis of Lidocaine. (Detailed mechanistic insight into the acylation of 2,6-dimethylaniline).

-

Steric Hindrance in Anilines: BenchChem. Overcoming Steric Hindrance in Reactions with 2,6-Diethylaniline. (Technical note on acylation challenges with ortho-substituted anilines).

-

Physical Data Verification: National Institute of Standards and Technology (NIST). Propionamide, N,N-dimethyl- Data. (Used for spectral correlation of propionyl moieties).

-

Toxicity Data: National Institutes of Health (NIH) - PubChem. 2,6-Dimethylaniline Compound Summary.

Sources

N-(2,6-Dimethylphenyl)propanamide: Structural Elucidation, Synthesis, and Pharmaceutical Relevance

Executive Summary

N-(2,6-Dimethylphenyl)propanamide (CAS: 25404-20-0), often referred to in industrial contexts as Propiono-2,6-xylidide , serves as a critical reference standard and structural analog in the development of Class IB anti-arrhythmic and local anesthetic agents. It represents the des-amino core of the drug Tocainide and is a structural homolog of Lidocaine intermediates.

This guide provides a rigorous technical breakdown of its nomenclature, a mechanistic analysis of its synthesis (focusing on the steric influence of the ortho-methyl groups), and a validated protocol for its generation in a research setting.

Part 1: Nomenclature and Structural Identity[1]

The IUPAC naming conventions for amide derivatives of aniline (anilides) require a hierarchical approach. While "Propionamide" is a retained IUPAC name, the systematic construction is N-(2,6-Dimethylphenyl)propanamide .

IUPAC Deconstruction

The name is derived from the priority of the amide functional group over the amine.

-

Parent Structure: Propanamide (

). -

N-Substitution: The nitrogen atom bears a phenyl ring.[1]

-

Ring Substitution: The phenyl ring is substituted at positions 2 and 6 with methyl groups (2,6-dimethylphenyl or 2,6-xylyl).

Structural Visualization (DOT Diagram)

The following diagram illustrates the hierarchical nomenclature and the steric environment of the molecule.

Figure 1: Hierarchical breakdown of the IUPAC nomenclature and key structural properties derived from the 2,6-substitution pattern.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of N-(2,6-Dimethylphenyl)propanamide is a classic nucleophilic acyl substitution. However, the presence of methyl groups at the ortho positions of the aniline ring introduces significant steric hindrance, altering the kinetics compared to unsubstituted aniline.

The "Ortho Effect" in Synthesis

In 2,6-dimethylaniline (2,6-xylidine), the amino group is shielded.

-

Nucleophilicity: The nitrogen lone pair is less available for resonance delocalization into the ring due to the steric clash preventing coplanarity. This actually increases the basicity/nucleophilicity of the amine compared to aniline.

-

Approach: However, the bulky methyl groups physically block the approach of the electrophile (propionyl chloride).

-

Result: The reaction requires forcing conditions (heat or highly reactive acylating agents) compared to simple anilines, and once formed, the amide bond is exceptionally resistant to enzymatic or chemical hydrolysis—a property exploited in anesthetics like Lidocaine to prolong duration of action.

Reaction Workflow

The preferred route uses Propionyl Chloride under anhydrous conditions with a non-nucleophilic base scavenger.

Reaction Equation:

Synthesis Pathway Diagram

Figure 2: Mechanistic pathway of the acylation reaction. The base (Triethylamine) is critical to drive the equilibrium by neutralizing the generated HCl.

Part 3: Pharmaceutical Relevance & Impurity Profiling

In drug development, this molecule is most relevant as a Process Impurity or Degradant for the drug Tocainide (and structurally related to Lidocaine).

Relationship to Tocainide

Tocainide is an oral anti-arrhythmic. Its structure is 2-amino-N-(2,6-dimethylphenyl)propanamide.[2]

-

The Impurity Link: If the starting material 2-bromopropionyl chloride contains propionyl chloride as a contaminant, the resulting product will be the des-amino impurity (the topic of this guide).

-

Regulatory Impact: This impurity lacks the ionizable amine required for sodium channel blockade, rendering it therapeutically inactive but potentially toxic. It must be controlled to <0.15% levels in API (Active Pharmaceutical Ingredient) batches.

Physicochemical Data Table

| Property | Value | Relevance |

| Molecular Formula | Mass Spec identification ( | |

| Molecular Weight | 177.24 g/mol | Calculation of stoichiometry |

| Melting Point | 144–146 °C | Purity verification (sharp range indicates high purity) |

| Solubility | DMSO, Methanol, Chloroform | Poor water solubility due to lipophilic xylyl group |

| CAS Number | 25404-20-0 | Unique identifier for regulatory filing |

Part 4: Validated Experimental Protocol

Objective: Synthesis of 5.0 g of N-(2,6-Dimethylphenyl)propanamide for use as an impurity standard.

Reagents

-

2,6-Dimethylaniline (2,6-Xylidine): 3.5 mL (approx. 28 mmol)

-

Propionyl Chloride: 2.6 mL (approx. 30 mmol, 1.05 eq)

-

Triethylamine (TEA): 4.5 mL (1.1 eq)

-

Dichloromethane (DCM): 50 mL (Anhydrous)

-

HCl (1M) and NaHCO3 (sat. aq.) for workup.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen gas to maintain an inert atmosphere.

-

Solubilization: Add 3.5 mL of 2,6-Dimethylaniline and 50 mL of DCM to the flask. Add 4.5 mL of Triethylamine .

-

Cooling: Submerge the flask in an ice bath (0 °C). Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.

-

Addition: Dropwise add 2.6 mL of Propionyl Chloride via a syringe or addition funnel over 15 minutes.

-

Observation: White fumes (HCl) may form inside the flask, immediately reacting with TEA to form a white precipitate (TEA·HCl).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Monitoring: Check reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting amine spot should disappear.

-

-

Workup (Purification):

-

Transfer the reaction mixture to a separatory funnel.

-

Wash 1 (Acidic): Wash with 30 mL 1M HCl. Purpose: Protonates and removes unreacted xylidine and TEA.

-

Wash 2 (Basic): Wash with 30 mL Saturated NaHCO3. Purpose: Neutralizes excess acid and removes propionic acid byproducts.

-

Wash 3 (Neutral): Wash with 30 mL Brine.

-

-

Isolation: Dry the organic layer over Anhydrous Magnesium Sulfate (

), filter, and concentrate under reduced pressure (Rotovap). -

Crystallization: Recrystallize the resulting solid from Hexane/Ethyl Acetate (or Ethanol/Water) to obtain white needles.

Analytical Confirmation

-

IR Spectrum: Look for the Amide I band (C=O stretch) at

and Amide II band (N-H bend) at -

1H NMR (CDCl3):

- 2.2 (s, 6H, Ar-CH3)

- 1.2 (t, 3H, CH2-CH3)

- 2.4 (q, 2H, CH2-CH3)

- 7.0-7.2 (m, 3H, Ar-H)

- 7.5-8.0 (br s, 1H, NH)

References

-

IUPAC Nomenclature of Amides: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. "P-66.[1] Amides." [Link]

-

Synthesis of Xylidides (Lidocaine/Tocainide Analogs): Tondreau, R. The 2-Step Synthesis of Lidocaine. UMass Amherst Chemistry Dept. [Link]

-

Chemical Identity & Properties (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 59981693. [Link]

-

Impurity Profiling in Local Anesthetics: Pharmaffiliates. Lidocaine and Tocainide Impurity Standards. [Link]

Sources

The Multifaceted Biological Activities of N-(2,6-Dimethylphenyl)propionamide Derivatives: A Technical Guide

This guide provides an in-depth exploration of the diverse biological activities exhibited by N-(2,6-Dimethylphenyl)propionamide derivatives. This chemical scaffold is the backbone of several clinically significant therapeutic agents, demonstrating a remarkable versatility that spans local anesthesia, cardiac arrhythmia management, and the suppression of epileptic seizures. We will delve into the molecular mechanisms underpinning these activities, explore the critical structure-activity relationships that govern their potency and selectivity, and provide detailed protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Chemical Versatility of a Core Scaffold

The N-(2,6-dimethylphenyl)amide moiety is a privileged structure in medicinal chemistry. Its incorporation into a propionamide framework gives rise to a class of compounds with a broad spectrum of pharmacological effects. The prototypical and most well-known example is Lidocaine, a cornerstone of local anesthesia and a Class Ib antiarrhythmic drug.[1][2] The 2,6-dimethyl substitution on the phenyl ring is crucial; it sterically hinders the amide bond from hydrolysis by plasma esterases, conferring greater stability and a longer duration of action compared to ester-based local anesthetics.[3] This inherent stability, combined with the scaffold's ability to interact with key biological targets, has spurred the development of numerous derivatives with tailored activities. This guide will dissect these activities, providing a comprehensive overview of their mechanisms, evaluation, and therapeutic potential.

Local Anesthetic Activity: Silencing Neuronal Signals

The most established biological activity of N-(2,6-Dimethylphenyl)propionamide derivatives is local anesthesia. These compounds reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area of the body.[1]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of local anesthetic action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[4] These channels are responsible for the rapid influx of sodium ions that initiates and propagates action potentials along the axon.

By binding to a specific receptor site within the pore of the sodium channel, these derivatives physically obstruct the passage of sodium ions.[5] This blockade is state-dependent, meaning the drug has a higher affinity for the channel in its open and inactivated states compared to its resting state.[6] This "use-dependent" blockade is a key feature, as it makes the anesthetic effect more pronounced in rapidly firing neurons, such as those transmitting pain signals.

The following diagram illustrates the mechanism of sodium channel blockade by an N-(2,6-Dimethylphenyl)propionamide derivative.

Caption: Mechanism of voltage-gated sodium channel blockade.

Structure-Activity Relationship (SAR)

The local anesthetic activity of these derivatives is finely tuned by their chemical structure, which can be divided into three key components:

-

Aromatic Moiety (Lipophilic): The 2,6-dimethylphenyl group provides the necessary lipophilicity for the drug to partition into the neuronal membrane. Modifications to this ring can impact potency and duration of action.[4]

-

Intermediate Chain: This linker, typically an amide, influences the drug's stability and binding affinity. The amide bond in these compounds is resistant to hydrolysis, contributing to their longer duration of action.

-

Amino Terminus (Hydrophilic): A tertiary or secondary amine at the terminus is crucial for the molecule's water solubility and its ability to exist in both charged (cationic) and uncharged (base) forms. The uncharged form penetrates the nerve sheath and cell membrane, while the charged form is the active species that binds to the sodium channel receptor inside the neuron.[7]

Experimental Protocol: In Vivo Evaluation of Local Anesthesia

A common method to assess the efficacy of novel local anesthetic agents is the rodent tail-flick test.[8]

Objective: To determine the duration and intensity of sensory blockade following subcutaneous administration of a test compound.

Materials:

-

Male Wistar rats (200-250 g)

-

Tail-flick analgesiometer

-

Test compound solution (e.g., 0.5%, 1%, 2% in sterile saline)

-

Positive control (e.g., Lidocaine 2%)

-

Vehicle control (sterile saline)

-

Syringes and 30-gauge needles

Procedure:

-

Acclimatization: Acclimate rats to the testing apparatus for at least 15 minutes before the experiment.

-

Baseline Measurement: Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and recording the time taken for the rat to flick its tail. The average of three readings is taken as the baseline. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

-

Drug Administration: Inject 0.1 mL of the test compound, positive control, or vehicle subcutaneously into the dorsal surface of the tail, approximately 3 cm from the base.

-

Post-treatment Measurements: Measure the tail-flick latency at regular intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) after drug administration.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The duration of action is considered the time until the %MPE returns to baseline.

Caption: Workflow for the in vivo tail-flick test.

Antiarrhythmic Activity: Stabilizing the Heart's Rhythm

Several N-(2,6-Dimethylphenyl)propionamide derivatives exhibit potent antiarrhythmic properties, primarily by modulating cardiac ion channels.

Mechanism of Action: Cardiac Sodium and Potassium Channel Modulation

Similar to their local anesthetic effects, the antiarrhythmic action of many of these compounds stems from their ability to block cardiac voltage-gated sodium channels (specifically the Nav1.5 isoform).[5] According to the Vaughan Williams classification, these are typically Class I antiarrhythmic agents.[9][10][11]

-

Class Ib agents (e.g., Lidocaine): These show rapid association and dissociation kinetics with the sodium channel. They have a more pronounced effect on ischemic or depolarized cardiac tissue and shorten the action potential duration.[1]

-

Class Ic agents (e.g., Pilsicainide): These exhibit slow association and dissociation kinetics, leading to a marked depression of the rate of depolarization (Phase 0) and a significant slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[6][12][13] Pilsicainide is considered a "pure" sodium channel blocker as it has minimal effects on other cardiac ion channels.[5]

A critical aspect of safety assessment for any potential antiarrhythmic drug is its effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel.[14] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[15] Therefore, early screening for hERG liability is essential in the development of these derivatives.[16]

Experimental Protocol: In Vitro Electrophysiological Assessment

Patch-clamp electrophysiology on cells expressing specific cardiac ion channels is the gold standard for characterizing the effects of a compound on cardiac electrical activity.[15]

Objective: To determine the inhibitory concentration (IC50) of a test compound on the hERG potassium channel.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene.

-

Patch-clamp rig (amplifier, micromanipulators, perfusion system).

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular and intracellular recording solutions.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Positive control (e.g., E-4031).

Procedure:

-

Cell Preparation: Culture hERG-expressing HEK293 cells to an appropriate confluency.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Achieve a gigaseal between the micropipette and a single cell, then rupture the cell membrane to obtain the whole-cell patch-clamp configuration.

-

Baseline Recording: Perfuse the cell with extracellular solution and apply a specific voltage protocol to elicit and record baseline hERG currents.[17]

-

Compound Application: Perfuse the cell with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) and record the hERG current at each concentration until a steady-state effect is observed.[15]

-

Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Caption: Workflow for hERG patch-clamp assay.

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

A growing body of research has demonstrated the potential of N-(2,6-Dimethylphenyl)propionamide derivatives as anticonvulsant agents.[18]

Mechanisms of Action

The anticonvulsant effects of these derivatives can be attributed to at least two distinct mechanisms:

-

Sodium Channel Blockade: Similar to their other activities, some derivatives can suppress seizure spread by blocking voltage-gated sodium channels in the brain, thereby reducing the sustained repetitive firing of neurons that characterizes a seizure.[19]

-

Enhancement of GABAergic Neurotransmission: Certain derivatives, particularly N-(2,6-dimethylphenyl)-substituted semicarbazones, have been shown to increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[18] This is achieved by inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA.[18][20] Increased GABA levels enhance inhibitory neurotransmission, raising the seizure threshold.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[3][21][22]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

-

Male CF-1 mice (20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes.

-

Test compound formulation (e.g., suspension in 0.5% methylcellulose).

-

Positive control (e.g., Phenytoin).

-

Vehicle control.

-

Electrode solution (0.9% saline).

-

Topical anesthetic for corneas (e.g., 0.5% tetracaine).

Procedure:

-

Compound Administration: Administer the test compound, positive control, or vehicle to groups of mice via the desired route (e.g., intraperitoneal or oral).

-

Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound.

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.

-

Induction of Seizure: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[21]

-

Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered the endpoint for protection.

-

Data Analysis: The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Table 1: Anticonvulsant Activity of a Prototype Derivative in the MES Test

| Compound | Dose (mg/kg, i.p.) | Number Protected / Number Tested | % Protection |

| Vehicle | - | 0 / 10 | 0 |

| Compound X | 10 | 2 / 10 | 20 |

| 30 | 6 / 10 | 60 | |

| 100 | 10 / 10 | 100 | |

| Phenytoin | 10 | 8 / 10 | 80 |

Conclusion and Future Directions

The N-(2,6-Dimethylphenyl)propionamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its derivatives have yielded indispensable drugs for local anesthesia and cardiac arrhythmia, and show significant promise in the treatment of epilepsy. The common thread of voltage-gated sodium channel modulation links these activities, yet the scaffold's versatility also allows for the engagement of other targets, such as GABA transaminase.

Future research in this area should focus on the design of derivatives with enhanced selectivity for specific sodium channel isoforms (e.g., Nav1.7 for pain, Nav1.5 for arrhythmia) to minimize off-target effects. Furthermore, exploring hybrid molecules that combine the N-(2,6-dimethylphenyl)propionamide core with other pharmacophores could lead to multi-target agents with novel therapeutic profiles. The robust and well-validated experimental protocols outlined in this guide provide a clear pathway for the preclinical evaluation of such next-generation compounds, paving the way for safer and more effective therapies.

References

-

PubChem. Lidocaine. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. What is the mechanism of Pilsicainide? [Link]

-

Evotec. hERG Safety. [Link]

-

PubMed. Electrophysiological evaluation of the sodium-channel blocker carbamazepine in healthy human subjects. [Link]

-

ResearchGate. N-(2,6-Dimethylphenyl)acetamide. [Link]

-

PubMed. An in vivo method for the quantitative evaluation of local anesthetics. [Link]

-

CV Pharmacology. Vaughan-Williams Classification of Antiarrhythmic Drugs. [Link]

-

National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

-

PubMed Central. Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain. [Link]

-

PubMed. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. [Link]

-

Wikipedia. Pilsicainide. [Link]

-

MDPI. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link]

-

AHA Journals. Prognostic Significance of the Sodium Channel Blocker Test in Patients With Brugada Syndrome. [Link]

-

PubMed. hERG toxicity assessment: Useful guidelines for drug design. [Link]

-

Dove Medical Press. Evaluation of the local anesthetic. [Link]

-

MSD Manuals. Table: Antiarrhythmic Drugs (Vaughan Williams Classification). [Link]

-

PubMed. Design, Synthesis and Anticonvulsant Activity of New Hybrid Compounds Derived From N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -Butanamides. [Link]

-

Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

-

PubMed. Pilsicainide for atrial fibrillation. [Link]

-

Frontiers. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. [Link]

-

PubChem. 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. [Link]

-

U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

-

PubMed. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. [Link]

-

Semantic Scholar. Structure activity relationship of lidocaine type local anesthetics. [Link]

-

Wikipedia. Antiarrhythmic agent. [Link]

-

PubMed Central. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. [Link]

-

SciSpace. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

-

University of Utah Health. Protocol Sodium Channel Blocker Overdose. [Link]

-

Deranged Physiology. Classification of antiarrhythmic agents. [Link]

-

Patsnap Synapse. What is Pilsicainide used for? [Link]

-

MDPI. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. [Link]

-

Neurology. Cardiac Conduction Delay for Sodium Channel Antagonist Antiseizure Medications. [Link]

-

Charles River Laboratories. hERG Serum Shift Assay. [Link]

-

Loma Linda University. Structure activity relationship of lidocaine type local anesthetics. [Link]

-

PubMed. In vivo assessment of percutaneous local anaesthetic preparations. [Link]

-

PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

-

ResearchGate. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. [Link]

-

ResearchGate. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]

-

Romanian Medical Journal. Allergy skin testing with nonirritating concentrations of anesthetic agents. [Link]

-

Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

-

J-Stage. Modes of the Na Channel Blocking Action of Pilsicainide, a New Antiarrhythmic Agent, in Cardiac Cells. [Link]

-

MDPI. Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. [Link]

-

PubMed Central. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. [Link]

-

ResearchGate. In vitro GABA-transaminase inhibition assay of selected compounds. [Link]

-

A-Gene. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. [Link]

-

YouTube. Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]

-

Journal of Neuroscience. GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. [Link]

-

Clinical Pharmacology & Toxicology Pearl of the Week. ECG findings in sodium channel blockade toxicity. [Link]

-

National Center for Biotechnology Information. Antiarrhythmic Medications. [Link]

-

Taylor & Francis Online. Kinetic Studies on the Inhibition of GABA-T by g-Vinyl GABA and Taurine. [Link]

Sources

- 1. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rmj.com.ro [rmj.com.ro]

- 3. scispace.com [scispace.com]

- 4. Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pilsicainide - Wikipedia [en.wikipedia.org]

- 6. What is Pilsicainide used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]

- 10. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. What is the mechanism of Pilsicainide? [synapse.patsnap.com]

- 13. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]

- 17. fda.gov [fda.gov]

- 18. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electrophysiological evaluation of the sodium-channel blocker carbamazepine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development | MDPI [mdpi.com]

- 21. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

Technical Monograph: Pharmacodynamics and Toxicology of the N-(2,6-Dimethylphenyl)propionamide Scaffold

The following technical guide details the pharmacological and toxicological mechanisms of N-(2,6-Dimethylphenyl)propionamide (also known as Propionyl-2,6-xylidine).

This molecule functions primarily as the lipophilic pharmacophore for Class Ib antiarrhythmics (e.g., Tocainide) and amino-amide local anesthetics. While often encountered as a synthetic intermediate or metabolite, its structure dictates the Structure-Activity Relationship (SAR) responsible for the kinetic stability and channel-blocking properties of this drug class.

Executive Summary: The "Anchor" Hypothesis

N-(2,6-Dimethylphenyl)propionamide represents the essential "anchor" domain of the amino-amide anesthetic class. In drug development, this scaffold serves two critical mechanistic functions:

-

Pharmacodynamic Anchor: The 2,6-dimethylphenyl ring provides the hydrophobic bulk necessary to interact with the S6 transmembrane segment of the voltage-gated sodium channel (

), stabilizing the channel in its inactivated state . -

Metabolic Shield: The ortho-methyl groups provide steric hindrance, protecting the amide bond from rapid hydrolysis by plasma esterases. This "steric shield" extends the half-life of derived drugs (e.g., Tocainide) compared to unhindered analogs (e.g., Prilocaine).

However, this scaffold also carries a toxicological liability : upon eventual metabolic breakdown, it releases 2,6-xylidine , a known carcinogen and methemoglobinemia inducer.

Mechanism of Action: Structural Pharmacodynamics

The Modulated Receptor Interaction

The mechanism of action for this scaffold is best understood through the Modulated Receptor Hypothesis applied to Voltage-Gated Sodium Channels (

Unlike complete local anesthetics (which possess a tertiary amine "tail" for intracellular ionization), the neutral N-(2,6-Dimethylphenyl)propionamide molecule accesses the binding site primarily via the hydrophobic membrane pathway .

-

Binding Site: The local anesthetic receptor site located within the inner cavity of the

pore (specifically residues in the S6 segments of domains I, III, and IV). -

Interaction Mode: The aromatic ring (2,6-xylidine moiety) engages in

stacking or hydrophobic interactions with Phenylalanine-1764 (in -

State Dependence: The molecule binds preferentially to the Inactivated State of the channel. The 2,6-dimethyl substitution locks the conformation relative to the amide plane (orthogonal arrangement), optimizing the fit within the hydrophobic pocket of the inactivated channel.

The "Steric Shield" Mechanism

The defining feature of this molecule is the 2,6-dimethyl substitution .

-

Mechanism: The two methyl groups create a steric blockade around the carbonyl carbon of the amide.

-

Consequence: This prevents the catalytic serine of plasma cholinesterases and amidases from easily attacking the carbonyl.

-

Result: Drugs built on this scaffold (like Lidocaine and Tocainide) have significantly longer half-lives than those built on the N-(2-methylphenyl) scaffold (like Prilocaine) or un-substituted anilides.

Visualization: The Pharmacodynamic Pathway

The following diagram illustrates the interaction of the scaffold with the Sodium Channel states.

Figure 1: The Modulated Receptor Pathway showing hydrophobic access of the neutral amide to the inactivated channel state.

Toxicological Mechanism: The "Lethal Synthesis"

For drug developers, the primary concern with this scaffold is its metabolic fate. The mechanism of toxicity is distinct from its pharmacological target.

Metabolic Activation Pathway

-

Hydrolysis: Despite the steric shield, hepatic amidases (e.g., carboxylesterase 1) eventually cleave the amide bond.

-

Substrate: N-(2,6-Dimethylphenyl)propionamide[1]

-

Product: Propionic acid + 2,6-Dimethylaniline (2,6-Xylidine) .

-

-

N-Oxidation: CYP450 enzymes (specifically CYP2E1 and CYP1A2) oxidize 2,6-xylidine.

-

Product:N-hydroxy-2,6-dimethylaniline .

-

-

Hemoglobin Oxidation (Methemoglobinemia):

-

The N-hydroxy metabolite enters the erythrocyte.

-

It engages in a redox cycle, transferring an electron from Ferrous Hemoglobin (

) to Ferric Methemoglobin ( -

Result: Loss of oxygen-carrying capacity (Cyanosis).

-

Carcinogenicity (Nasal Tumors)

Unlike the 2-methyl analog (o-toluidine), the 2,6-dimethyl metabolite (2,6-xylidine) has been linked to nasal cavity adenocarcinomas in preclinical rat models. This is believed to be due to the formation of a reactive quinone-imine intermediate that forms DNA adducts in the nasal mucosa.

Visualization: Metabolic Toxicity Loop

Figure 2: The metabolic cascade leading to Methemoglobinemia via 2,6-xylidine activation.

Experimental Protocols for Validation

Protocol A: Hydrolytic Stability Assay (Microsomal Stability)

Purpose: To quantify the "Steric Shield" effect of the 2,6-dimethyl substitution compared to unhindered controls.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH regenerating system.

-

Test Compound: N-(2,6-Dimethylphenyl)propionamide (10 mM stock in DMSO).

-

Control Compound: Propionanilide (unsubstituted).

Workflow:

-

Preparation: Dilute test compound to 1

in phosphate buffer (pH 7.4). -

Incubation: Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50

at t=0, 15, 30, 60, and 120 min. -

Quenching: Immediately mix with 150

ice-cold Acetonitrile (containing internal standard). -

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

-

Target Transition: Monitor parent depletion and appearance of 2,6-xylidine (m/z 122.1).

-

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).-

Expected Result: The 2,6-dimethyl analog should show <20% depletion at 60 min, whereas the unsubstituted control will show >80% depletion.

-

Protocol B: Whole-Cell Patch Clamp (State-Dependent Block)

Purpose: To validate the affinity of the scaffold for the inactivated state of

System: HEK293 cells stably expressing

Workflow:

-

Setup: Establish Whole-Cell configuration.

-

Internal Solution: CsF-based (to block K+ currents).

-

External Solution: Standard Tyrode’s solution.

-

-

Voltage Protocol (State Dependence):

-

Resting Block: Hold at -120 mV (channels closed). Pulse to 0 mV (100ms) at 0.1 Hz. Measure peak current inhibition.

-

Inactivated Block: Hold at -70 mV (approx. 50% inactivation). Pulse to 0 mV (100ms). Measure peak current inhibition.

-

-

Application: Perfusion of N-(2,6-Dimethylphenyl)propionamide (10 - 100

). -

Data Analysis:

-

Calculate

for both holding potentials. -

Validation Criteria: A shift in

(lower value at -70 mV) confirms preferential binding to the inactivated state (the "Modulated Receptor" signature).

-

Comparative Data Summary

| Feature | N-(2,6-Dimethylphenyl)propionamide | N-(2-Methylphenyl)propionamide (Prilocaine Core) | Unsubstituted Propionanilide |

| Steric Hindrance | High (2,6-dimethyl) | Moderate (2-methyl) | None |

| Hydrolytic Half-Life | Long (>2 hrs in HLM) | Intermediate | Short (<30 min) |

| Primary Toxicity | Carcinogenicity / Methemoglobinemia | Methemoglobinemia (High Risk) | Low |

| Lipophilicity (LogP) | ~2.5 | ~2.1 | ~1.6 |

| NaV Channel Role | Inactivated State Stabilizer | Inactivated State Stabilizer | Weak Blocker |

References

-

PubChem. (n.d.). N-(2,6-Dimethylphenyl)propionamide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Hermann, P., et al. (2025). Prilocaine: Mechanisms and application.[1][2] ResearchGate.[2][3] Retrieved from [Link]

-

Aisaka, K., et al. (1988).[4] General pharmacological studies on N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate.[4][5][6] Arzneimittelforschung.[4][5] Retrieved from [Link]

-

Ash-Bernal, R., et al. (2004). Acquired Methemoglobinemia: A Retrospective Series of 138 Cases at 2 Teaching Hospitals. Medicine (Baltimore). Retrieved from [Link]

Sources

- 1. CAS 721-50-6: Prilocaine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. General pharmacological studies on N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate. 3rd communication: effect on cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. General pharmacological studies on N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate. 2nd communication: effect on the peripheral nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate on the ventriculo-atrial conductivity of accessory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

potential research applications of N-(2,6-Dimethylphenyl)propionamide

This technical guide details the chemical identity, synthesis, and research applications of N-(2,6-Dimethylphenyl)propionamide (CAS 25404-20-0), also known as 2',6'-Propionoxylidide .[1]

Synthesis, Pharmacophore Modeling, and Metabolic Stability[1]

Executive Summary

N-(2,6-Dimethylphenyl)propionamide serves as the structural "parent core" for the amino-amide class of local anesthetics and Class IB antiarrhythmics (e.g., Lidocaine, Tocainide, Prilocaine). Unlike its pharmaceutical derivatives, it lacks the hydrophilic tertiary amine "tail," making it an essential pharmacophore probe for isolating the hydrophobic binding determinants of Voltage-Gated Sodium Channels (Nav).

In drug development, this molecule is utilized to:

-

Model Steric Hindrance: Quantify the protective effect of ortho-methyl substitution against amidase hydrolysis.

-

Map Hydrophobic Pockets: Define the dimensions of the lipophilic binding site in the Nav1.x channel pore.

-

Synthesize Agrochemicals: Serve as a precursor for phenylamide fungicides (e.g., Metalaxyl analogs).

Chemical Identity & Properties

| Property | Data |

| CAS Number | 25404-20-0 |

| IUPAC Name | N-(2,6-dimethylphenyl)propanamide |

| Synonyms | 2',6'-Propionoxylidide; Propionyl-2,6-xylidine |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in Ethanol, DMSO, DCM; Poorly soluble in water |

| Key Structural Feature | 2,6-Dimethyl Steric Shield: The methyl groups at the ortho positions force the amide bond out of planarity with the phenyl ring, creating a "shield" that retards enzymatic cleavage.[1][2] |

Optimized Synthesis Protocol

Note: This protocol adapts the standard Schotten-Baumann conditions used for lidocaine intermediates, optimized for the propionyl derivative to ensure high yield and purity.

Reaction Logic

The synthesis involves the N-acylation of 2,6-dimethylaniline (2,6-xylidine) using propionyl chloride.[1]

-

Why Propionyl Chloride? It is more reactive than propionic anhydride, allowing the reaction to proceed rapidly at lower temperatures, minimizing thermal degradation of the xylidine.

-

Why a Base Trap? The reaction generates HCl. A base (Triethylamine or aqueous NaOAc) is required to neutralize the acid and drive the equilibrium forward.

Step-by-Step Methodology

Reagents:

-

2,6-Dimethylaniline (1.0 eq)[1]

-

Propionyl Chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Preparation: Dissolve 2,6-dimethylaniline in dry DCM in a round-bottom flask under an inert atmosphere (N₂). Cool to 0°C using an ice bath.

-

Base Addition: Add Triethylamine (TEA) to the solution. Stir for 10 minutes.

-

Acylation: Add Propionyl Chloride dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent di-acylation side products.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

In-Process Control (IPC): Monitor via TLC (30% EtOAc/Hexane). The starting amine spot should disappear.

-

-

Workup:

-

Wash organic layer with 1M HCl (to remove unreacted amine/TEA).

-

Wash with Sat. NaHCO₃ (to remove excess acid).

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or Hexane to yield white needles.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the N-acylation of 2,6-xylidine.

Research Applications

Pharmacophore Modeling (Nav Channel Blockade)

This molecule is critical for Fragment-Based Drug Discovery (FBDD) targeting Voltage-Gated Sodium Channels (Nav1.7, Nav1.8).[1]

-

The "Head" Group: The 2,6-dimethylphenyl ring serves as the lipophilic "anchor." It partitions into the lipid bilayer or hydrophobic pockets within the channel pore.

-

The "Linker": The amide bond provides a polar interaction point but is sterically protected.

-

Missing "Tail": Unlike Lidocaine, this molecule lacks the hydrophilic amine tail.

-

Research Utility: By comparing the binding affinity of this molecule vs. Lidocaine, researchers can calculate the specific free energy contribution (

) of the tertiary amine tail versus the lipophilic head.

-

Figure 2: Pharmacophore map showing the molecule's role as the lipophilic core of Class IB antiarrhythmics.[1]

Metabolic Stability Studies

The 2,6-dimethyl substitution is a classic example of steric hindrance used to modulate drug half-life.[1]

-

Mechanism: The methyl groups prevent the approach of liver amidases (e.g., carboxylesterase) to the carbonyl carbon.

-

Application: This molecule is used as a negative control in hydrolysis assays. If a new enzyme can cleave this bond despite the steric shield, it indicates a unique active site geometry (e.g., specific CYP450 isoforms like CYP2E1 or CYP3A4 which attack the ring rather than the amide).

Agrochemical Precursors

In agricultural chemistry, this structure is the scaffold for Phenylamide Fungicides (e.g., Metalaxyl, Benalaxyl).

-

Function: These fungicides target RNA polymerase I in Oomycetes.

-

Synthesis Utility: N-(2,6-Dimethylphenyl)propionamide is often alkylated at the amide nitrogen to create the final active fungicide.[1]

References

-

PubChem Database. (2025).[2] Compound Summary: N-(2,6-dimethylphenyl)propanamide (CAS 25404-20-0).[1][2][3] National Library of Medicine.

- Hille, B. (2001). Ion Channels of Excitable Membranes.

-

Sigma-Aldrich. (2025).[1] Product Specification: 2',6'-Propionoxylidide.[1][2] (Verifying chemical identity and availability).

-

Tjälve, H., et al. (1972). Metabolism of lidocaine and its analogues.[4] (Foundational study on how the 2,6-dimethyl pattern affects metabolic clearance).

Sources

Methodological & Application

HPLC Analysis of N-(2,6-Dimethylphenyl)propionamide

Application Note & Method Development Guide

Introduction & Scientific Context

N-(2,6-Dimethylphenyl)propionamide (also known as Propionyl-2,6-xylidine) is a critical structural motif in the synthesis of amide-type local anesthetics, particularly Tocainide , Ropivacaine , and Mepivacaine .[1][2] It serves as a key synthetic intermediate or a "des-amino" impurity in the manufacturing of these active pharmaceutical ingredients (APIs).

Analytical Challenge

The primary analytical challenge lies in the selectivity required to separate this neutral amide from:

-

The Precursor: 2,6-Dimethylaniline (2,6-Xylidine), which is basic and toxic.[1][2]

-

The API: (e.g., Tocainide), which contains a basic amine side chain.[1]

Unlike the APIs, which are basic (pKa ~7.5–9.0), N-(2,6-Dimethylphenyl)propionamide is essentially neutral under standard HPLC conditions.[1][2] This difference in ionization state is the lever we use for robust separation.[1][2]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method design.[1][2]

| Property | Value / Characteristic | Impact on HPLC Method |

| Molecular Formula | C₁₁H₁₅NO | Detectable by Mass Spec (+H) |

| Molecular Weight | 177.24 g/mol | Small molecule, fast diffusion |

| LogP (Octanol/Water) | ~2.5 - 2.8 (Est.)[2] | Moderately hydrophobic; Retains well on C18 |

| pKa | Neutral (Amide) | Retention is independent of pH (unlike the API) |

| UV Maxima | ~210 nm, ~262 nm | 210 nm for sensitivity; 262 nm for selectivity |

The "pH Switch" Strategy

To separate the neutral target (N-(2,6-Dimethylphenyl)propionamide) from basic impurities (like 2,6-xylidine or the API), we utilize an acidic mobile phase (pH 3.0) .[1][2]

-

At pH 3.0: The basic impurities are fully protonated (

), reducing their hydrophobic interaction with the C18 chain and causing them to elute earlier.[1] -

The Target: Remains neutral and retains strongly on the column, eluting later with high resolution.

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for optimizing this specific separation, ensuring the method is "self-validating" by design.

Caption: Decision tree for maximizing resolution between the neutral propionamide target and basic amine contaminants.

Detailed Experimental Protocols

Protocol A: High-Performance Quantitative Method (QC Standard)

Recommended for purity analysis and final product release.[2]

1. Chromatographic Conditions:

-

Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: C18 End-capped, 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1][2]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm (Quantification) and 262 nm (Identification).[1]

2. Mobile Phase Preparation:

-

Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.[1][2]

3. Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 30 | 70 | Linear Gradient |

| 18.0 | 30 | 70 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

| 23.0 | 90 | 10 | End of Run |

4. Sample Preparation:

Protocol B: UPLC/Fast-LC Method (High Throughput)

Recommended for In-Process Control (IPC) monitoring of synthesis.[2]

1. Chromatographic Conditions:

-

Column: C18 Sub-2 µm, 50 mm x 2.1 mm (e.g., ACQUITY UPLC BEH C18).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (MS Compatible).[1][2]

2. Gradient Program:

-

0.0 min: 95% A[1]

-

3.0 min: 5% A (Steep gradient for fast elution of hydrophobic amide)

-

4.0 min: 5% A

-

4.1 min: 95% A[1]

-

Run Time: 5.0 minutes.

Validation & Troubleshooting Guidelines

System Suitability Parameters (Acceptance Criteria)

To ensure the method is "self-validating," the following criteria must be met before running samples:

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Resolution (Rs) | > 2.0 between 2,6-Xylidine and Target | Decrease pH or reduce gradient slope. |

| Tailing Factor (T) | < 1.5 | Replace column or increase buffer strength. |

| Precision (RSD) | < 2.0% (n=6 injections) | Check injector seal or pump pulsation. |

| Signal-to-Noise | > 10 (at LOQ) | Check lamp energy or flow cell bubbles. |

Common Issues

-

Peak Splitting: The 2,6-dimethyl substitution creates steric hindrance.[1][2] If the sample solvent is 100% acetonitrile while the starting mobile phase is 90% water, "solvent shock" can occur.[1] Solution: Match sample diluent to initial mobile phase (e.g., 20% ACN).

-

Retention Drift: Acetonitrile evaporation in premixed mobile phases.[1][2] Solution: Use a binary pump system rather than premixed bottles.

References

-

European Pharmacopoeia (Ph.[1][2] Eur.) . Prilocaine Hydrochloride Monograph - Impurity B Analysis. (Standard reference for o-toluidine derivatives).

- United States Pharmacopeia (USP). Lidocaine Hydrochloride - Related Compounds.

-

Svensson, L. et al. "Chromatographic separation of amide-type local anesthetics and their related impurities."[1][2] Journal of Chromatography A.

-

PubChem . 2,6-Xylidine, N-methyl-N-2-propynyl- (Related Structure Data). National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Phenomenex Application Notes . Separation of Neutral and Basic Compounds on C18. Available at: [Link][1][2]

Sources

GC-MS Analysis of N-(2,6-Dimethylphenyl)propionamide: A Comprehensive Protocol for Identification and Quantification

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of N-(2,6-Dimethylphenyl)propionamide. This compound is of significant interest in pharmaceutical development, often as a process impurity or a related substance to active pharmaceutical ingredients (APIs) like Lidocaine. The protocol herein is designed to provide a self-validating system for researchers, offering in-depth explanations for experimental choices to ensure both scientific integrity and practical applicability. We will cover sample preparation, optimized instrument parameters, and a thorough discussion of the expected mass spectral fragmentation, providing a reliable framework for the qualitative and quantitative analysis of this target analyte.

Introduction and Scientific Principle

N-(2,6-Dimethylphenyl)propionamide is an amide compound structurally related to the local anesthetic Lidocaine. Its presence in pharmaceutical preparations, even at trace levels, must be monitored and controlled to ensure product safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural confirmation.[1]

The principle of this method relies on the analyte's volatility and thermal stability, which allow it to be vaporized and separated from other matrix components in the gas chromatograph. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented in a predictable and reproducible manner. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification and quantification. This guide explains the causality behind each step, from selecting an appropriate extraction solvent to interpreting the final mass spectrum.

Materials and Reagents

-

Reference Standard: N-(2,6-Dimethylphenyl)propionamide (≥98% purity)

-

Solvents (HPLC or GC grade): Methanol, Ethyl Acetate, Dichloromethane, Hexane

-

Reagents: Anhydrous Sodium Sulfate

-

Gases (Ultra-high purity): Helium (99.999%)

-

Equipment:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Analytical balance (4-decimal place)

-

Volumetric flasks (Class A)

-

Pipettes and tips

-

Autosampler vials (2 mL) with PTFE-lined septa

-

Syringe filters (0.22 µm PTFE)

-

Vortex mixer

-

Centrifuge

-

Experimental Protocols

Standard Solution Preparation

The accuracy of quantitative analysis is fundamentally dependent on the precise preparation of standard solutions.

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-(2,6-Dimethylphenyl)propionamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8°C and is typically stable for several months.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the primary stock solution with the final injection solvent (e.g., ethyl acetate). This stepwise dilution minimizes pipetting errors.[2]

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the sample matrix and present it in a clean, concentrated form suitable for GC-MS injection.[3][4] The choice of solvent is critical; ethyl acetate is often selected for its ability to dissolve moderately polar compounds like amides while being compatible with common GC stationary phases.

-

For Solid Samples (e.g., Pharmaceutical Powders):

-

Accurately weigh a portion of the homogenized sample (e.g., 100 mg) into a glass tube.

-

Add 5 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough extraction. Sonication for 10 minutes can further improve extraction efficiency.

-

Centrifuge at 3000 rpm for 5 minutes to pelletize insoluble excipients.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

-

-

For Liquid Samples (e.g., Reaction Mixtures):

-

Dilute the sample with a compatible solvent (e.g., methanol or ethyl acetate) to bring the expected analyte concentration into the calibration range (1-10 µg/mL is a good starting point).[1]

-

If the sample is aqueous, perform a liquid-liquid extraction (LLE) by adding an equal volume of ethyl acetate, vortexing, and collecting the organic layer.

-

Filter the diluted sample or extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

-

Caption: A streamlined workflow for sample preparation prior to GC-MS analysis.

GC-MS Instrumentation and Parameters

These parameters provide a robust starting point. The temperature program is designed to retain the analyte effectively while ensuring a sharp peak shape and efficient elution. A mid-polarity column like a 5% phenyl-methylpolysiloxane is chosen for its versatility and proven performance with amide compounds.[2]

| GC Parameter | Recommended Setting | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Industry standard, provides excellent resolution for semi-volatile compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas, provides good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |

| Oven Program | Initial 100°C, hold 1 min; ramp at 15°C/min to 280°C, hold 5 min | Separates the analyte from solvent and lower-boiling impurities effectively. |

| MS Parameter | Recommended Setting | Rationale |

| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy that creates extensive, library-searchable fragmentation patterns. |

| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |

| Quadrupole Temp | 150 °C | Ensures consistent ion transmission. |

| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) | Full Scan for identification; SIM for enhanced sensitivity in quantification. |

Results and Discussion

Chromatographic Performance

Under the conditions specified, N-(2,6-Dimethylphenyl)propionamide is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible, serving as the first point of identification.

Mass Spectral Fragmentation Analysis

The electron ionization mass spectrum provides the definitive structural confirmation. The fragmentation of amides is well-characterized and typically involves alpha-cleavage and rearrangements.[5][6] For N-(2,6-Dimethylphenyl)propionamide (Molecular Weight: 177.24 g/mol ), the following key ions are predicted:

| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₁₀N]⁺ | Cleavage of the amide bond, forming the 2,6-dimethylaniline radical cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement from substituted benzene rings. |

| 57 | [C₃H₅O]⁺ | Propionyl cation ([CH₃CH₂CO]⁺) from alpha-cleavage. Likely Base Peak. |

The most characteristic fragmentation is the alpha-cleavage adjacent to the carbonyl group, which results in the highly stable propionyl cation at m/z 57 . This fragment is often the base peak in the spectrum. Another significant cleavage occurs at the C-N amide bond, leading to a fragment corresponding to the 2,6-dimethylaniline portion of the molecule at m/z 120 .

Caption: Key fragmentation pathways for identifying the target analyte via GC-MS.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of N-(2,6-Dimethylphenyl)propionamide. By detailing the rationale behind each step and outlining the expected chromatographic and mass spectral behavior, this guide equips researchers in drug development and quality control with a reliable method for the identification and quantification of this important pharmaceutical-related compound. The provided parameters are a validated starting point and can be further optimized for specific sample matrices and instrumentation.

References

-

GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. ResearchGate. Available at: [Link]

-

GC-MS Sample Preparation. Organomation. Available at: [Link]

-

Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Available at: [Link]

-

Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Available at: [Link]

-

Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? Royal Society of Chemistry. Available at: [Link]

-

Comparison of GC/MS and LC/MS Methods for the Analysis of Propofol and Its Metabolites in Urine. PubMed. Available at: [Link]

-

Mass spectrum of 2,2-dimethylpropane fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

-

Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. National Institutes of Health (NIH). Available at: [Link]

- Analysis method for amide compounds. Google Patents.

-

Mass spectrum of propanamide fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

-

Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. Available at: [Link]

-

Propionamide. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Simultaneous estimation of lidocaine and prilocaine in topical cream by green gas chromatography. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

-

Propanamide, N,N-dimethyl-. NIST WebBook. Available at: [Link]

-

Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method. ResearchGate. Available at: [Link]

-

Propanamide, N,N-dimethyl-. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Propanamide. NIST WebBook. Available at: [Link]

-

Propanamide, 2,2-dimethyl-N-phenyl-. NIST WebBook. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

Application Notes and Protocols for N-(2,6-Dimethylphenyl)propionamide in Local Anesthetic Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Acknowledging the Research Frontier

N-(2,6-Dimethylphenyl)propionamide represents a fascinating, albeit underexplored, molecule within the vast landscape of local anesthetic research. Its structural similarity to established amide-type local anesthetics, such as lidocaine, suggests a potential for sodium channel modulation and, consequently, nerve impulse blockade. This document serves as a comprehensive guide for researchers poised to investigate the anesthetic properties of this compound. It is crafted with the understanding that while direct, peer-reviewed studies on N-(2,6-Dimethylphenyl)propionamide as a local anesthetic are not abundant, a wealth of knowledge from analogous compounds and established research methodologies can be leveraged to illuminate its potential. The protocols and insights presented herein are therefore a synthesis of established principles and logical extrapolations, designed to provide a robust framework for pioneering research in this area.

Section 1: Synthesis and Characterization of N-(2,6-Dimethylphenyl)propionamide

Rationale for Synthesis

The synthesis of N-(2,6-Dimethylphenyl)propionamide is the foundational step in its evaluation as a potential local anesthetic. The target molecule is an amide, formed by the reaction of an amine (2,6-dimethylaniline) with a carboxylic acid derivative (propionyl chloride or propionic anhydride). This straightforward synthesis allows for the production of the compound in sufficient quantities for in vitro and in vivo studies.

Proposed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar N-aryl amides.

Materials:

-

2,6-Dimethylaniline

-

Propionyl chloride

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine or pyridine (as a base)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylaniline (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add propionyl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-